methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate
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Overview
Description
Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound It belongs to the imidazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol.
Substitution: Formation of N-alkylated imidazole derivatives.
Scientific Research Applications
Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring is known to interact with metal ions, which can be crucial for its biological activity. The pathways involved often include inhibition of key metabolic enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-4-carboxylate
- Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-3-carboxylate
- Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-2-carboxylate
Uniqueness
Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. The position of the carboxylate group plays a significant role in its chemical behavior and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 5-ethyl-3-hydroxy-2-methylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-6-7(8(11)13-3)10(12)5(2)9-6/h12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPUSNXKJZHDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=N1)C)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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